

An In-depth Technical Guide to 11-Hydroxygelsenicine (Assumed 14-Hydroxygelsenicine)

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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B1163077

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Disclaimer: Initial research indicates that "**11-Hydroxygelsenicine**" may be a typographical error, as the prominently documented and researched compound with a similar name is 14-Hydroxygelsenicine. This guide will proceed under the assumption that the intended topic is 14-Hydroxygelsenicine, a notable indole alkaloid with significant biological activities.

Introduction

14-Hydroxygelsenicine is a naturally occurring monoterpenoid indole alkaloid found in plants of the Gelsemium genus, particularly Gelsemium elegans.^[1] This compound belongs to the gelsedine-type alkaloids and is characterized by a complex polycyclic structure.^[1] Historically, extracts of Gelsemium have been used in traditional medicine for various ailments, but their toxicity has limited their therapeutic application. Modern research has focused on isolating and characterizing individual alkaloids like 14-Hydroxygelsenicine to understand their pharmacological properties and potential as therapeutic agents, particularly in the fields of oncology and neuroscience.

Chemical Structure and Properties

The chemical structure of 14-Hydroxygelsenicine is intricate, featuring a spiro-oxindole core fused to a cage-like ether and a piperidine ring. Its systematic IUPAC name is (1'R,5'S,11'S,12'R,13'R)-5'-ethyl-1-methoxy-1',11',12',13'-tetrahydro-spiro[indole-3,10'-^[2]^[3]methano^[4]^[5]oxazocino[3,4-a]pyridine]-2-one.

Chemical Structure


 Chemical Structure of 14-Hydroxygelsenicine

Figure 1. 2D Chemical Structure of 14-Hydroxygelsenicine.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 14-Hydroxygelsenicine is presented in the table below. It is important to note that experimentally determined values for properties such as melting point, solubility, and pKa are not readily available in the reviewed literature.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₄	[4]
Molar Mass	342.395 g/mol	[4]
Appearance	White, amorphous powder	[6]
Density (predicted)	1.53±0.1 g/cm ³	[4]
Boiling Point (predicted)	570.3±50.0 °C at 760 mmHg	[4]
Melting Point	Data not available	-
Solubility	Data not available	-
pKa (predicted)	Data not available	-

Experimental Protocols

This section details generalized experimental protocols for the isolation, characterization, and biological evaluation of 14-Hydroxygelsenicine, based on methods reported for Gelsemium alkaloids.

Isolation and Purification

A common method for the isolation of 14-Hydroxygelsenicine from *Gelsemium elegans* involves a combination of chromatographic techniques.[7][8][9]

Protocol: Isolation of 14-Hydroxygelsenicine

- Extraction:
 - Air-dried and powdered plant material (e.g., stems and leaves of *G. elegans*) is extracted exhaustively with an organic solvent such as methanol or ethanol at room temperature.
 - The combined extracts are concentrated under reduced pressure to yield a crude extract.
- Acid-Base Extraction:
 - The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.
 - The acidic solution is then washed with a non-polar solvent like ethyl acetate to remove neutral and acidic compounds.
 - The aqueous layer is basified with a base (e.g., NH_4OH) to a pH of 9-10 and then extracted with a chlorinated solvent such as dichloromethane or chloroform to obtain the crude alkaloid fraction.
- Chromatographic Purification:
 - High-Speed Counter-Current Chromatography (HSCCC): The crude alkaloid extract is first subjected to HSCCC for preliminary separation. A suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used.^[7]
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from HSCCC containing 14-Hydroxygelsenicine are further purified by Prep-HPLC on a C18 column with a mobile phase gradient of acetonitrile and water containing an additive like formic acid or triethylamine.^{[7][9]}
 - The purity of the isolated compound is assessed by analytical HPLC.

Structural Characterization

The structure of the purified 14-Hydroxygelsenicine is confirmed using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) in a deuterated solvent such as chloroform-d or methanol-d.
- Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[\[6\]](#)
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the molecule.[\[6\]](#)
 - Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can provide further structural information. For 14-hydroxygelsenicine, characteristic fragment ions would be monitored.[\[10\]](#)

Biological Activity Assays

The inhibitory effect of 14-Hydroxygelsenicine on the STAT3 signaling pathway can be assessed using the following methods.[\[5\]](#)[\[11\]](#)[\[12\]](#)

Protocol: Western Blot for Phospho-STAT3

- Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., U266 multiple myeloma cells) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of 14-Hydroxygelsenicine for a specified period (e.g., 24 hours).
- Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

- **Detection:** After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition.

Protocol: STAT3 Luciferase Reporter Assay

- **Cell Transfection:** Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
- **Treatment and Stimulation:** Transfected cells are treated with 14-Hydroxygelsenicine for a set time, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).
- **Luciferase Assay:** Cell lysates are prepared, and the activities of firefly and Renilla luciferase are measured using a dual-luciferase assay system.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity. A reduction in normalized luciferase activity in treated cells compared to controls indicates inhibition of STAT3 transcriptional activity.

The effect of 14-Hydroxygelsenicine on osteoclast differentiation can be evaluated as follows.

[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol: TRAP Staining Assay

- **Cell Culture:** Mouse bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF (macrophage colony-stimulating factor).
- **Induction of Osteoclastogenesis:** BMMs are stimulated with RANKL (receptor activator of nuclear factor- κ B ligand) in the presence of various concentrations of 14-Hydroxygelsenicine for several days (e.g., 5-7 days).
- **TRAP Staining:** The cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
- **Quantification:** TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. A decrease in the number of osteoclasts in treated cultures indicates inhibition of osteoclastogenesis.

The interaction of 14-Hydroxygelsenicine with GABA-A receptors can be assessed using a competitive radioligand binding assay.[\[4\]](#)[\[16\]](#)[\[17\]](#)

Protocol: [³H]Muscimol Binding Assay

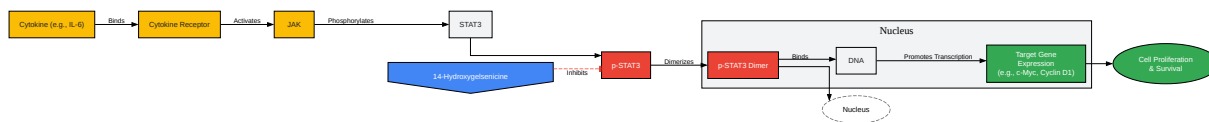
- **Membrane Preparation:** Rat brain cortices are homogenized, and crude synaptic membranes are prepared by differential centrifugation.
- **Binding Assay:** The prepared membranes are incubated with a fixed concentration of a radiolabeled GABA-A receptor agonist, such as [³H]muscimol, in the absence or presence of increasing concentrations of 14-Hydroxygelsenicine.
- **Separation and Quantification:** The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
- **Data Analysis:** The specific binding of the radioligand is determined, and the IC₅₀ value for 14-Hydroxygelsenicine is calculated from the competition curve. This indicates the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Biological Activities and Signaling Pathways

14-Hydroxygelsenicine exhibits a range of biological activities, including antitumor, anti-inflammatory, and neurotoxic effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Antitumor Activity via STAT3 Inhibition

14-Hydroxygelsenicine has been shown to inhibit the proliferation of cancer cells by interfering with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[\[4\]](#) Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell survival and proliferation. By inhibiting the phosphorylation and subsequent activation of STAT3, 14-Hydroxygelsenicine can downregulate the expression of STAT3 target genes involved in cell cycle progression and apoptosis, leading to tumor growth inhibition.[\[8\]](#)[\[18\]](#)

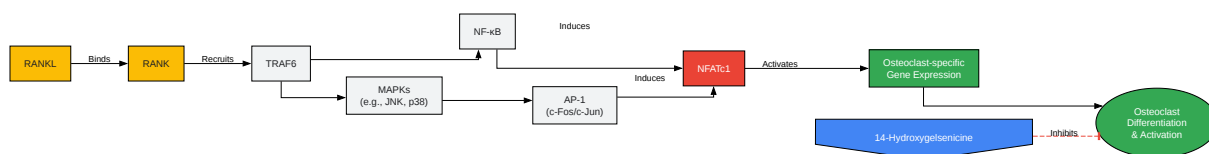


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STAT3 signaling inhibition by 14-Hydroxygelsenicine.

Inhibition of Osteoclastogenesis

14-Hydroxygelsenicine has been found to inhibit osteoclast activity.[4] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss in diseases like osteoporosis. The differentiation and activation of osteoclasts are primarily regulated by the RANKL/RANK signaling pathway. By interfering with this pathway, 14-Hydroxygelsenicine can reduce the formation of mature osteoclasts, thereby inhibiting bone resorption.[19][20]

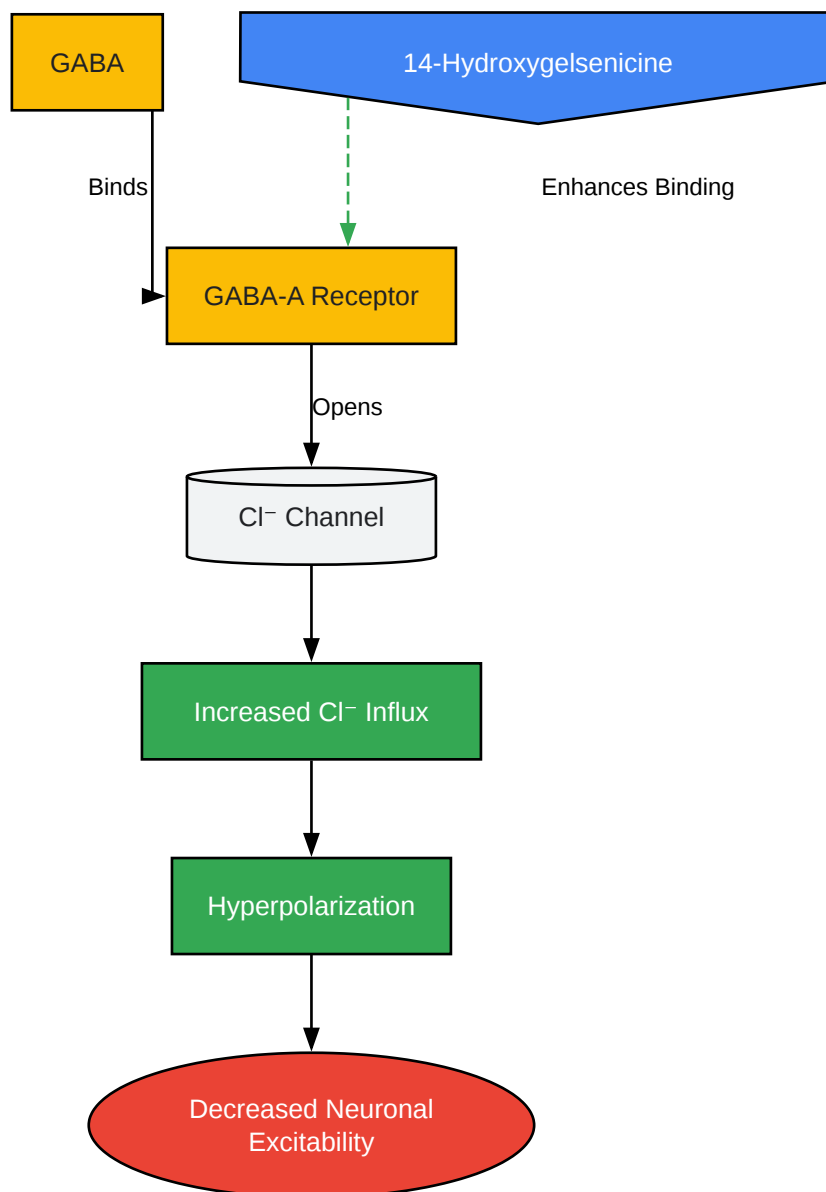


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Inhibition of RANKL-induced osteoclastogenesis.

Neurotoxicity via GABA-A Receptor Modulation

14-Hydroxygelsenicine is known to exhibit neurotoxicity, which is attributed to its interaction with the GABAergic system.[4] It enhances the binding of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) to its receptor, the GABA-A receptor. This potentiation of GABAergic signaling leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. At toxic doses, this can lead to respiratory depression and other neurological symptoms.[4]



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Modulation of GABA-A receptor signaling.

Conclusion

14-Hydroxygelsenicine is a structurally complex and biologically active alkaloid with significant potential for drug development, particularly in the area of cancer therapy. Its ability to inhibit the STAT3 signaling pathway and osteoclastogenesis provides a strong rationale for further investigation. However, its neurotoxicity, mediated through the GABA-A receptor, presents a significant challenge that must be addressed through careful dose-response studies and potentially through the development of derivatives with an improved therapeutic index. This guide provides a foundational overview of the chemical and biological properties of 14-Hydroxygelsenicine, along with generalized protocols for its study, to aid researchers in this endeavor. Further research is required to fully elucidate its pharmacological profile and to determine its clinical viability.

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